molecular formula C20H18O4 B5885853 7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5885853
M. Wt: 322.4 g/mol
InChI Key: CVQQOKYVXQYIJG-UHFFFAOYSA-N
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Description

7-[(2-Methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative featuring a fused cyclopentane ring and a chromen-4-one core. The compound is substituted at the 7-position with a 2-methoxybenzyloxy group, which confers distinct electronic and steric properties. The compound’s synthesis typically involves nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy moiety .

Properties

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-22-18-8-3-2-5-13(18)12-23-14-9-10-16-15-6-4-7-17(15)20(21)24-19(16)11-14/h2-3,5,8-11H,4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQQOKYVXQYIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the class of chromene derivatives. This compound has attracted attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C20H18O4, with a molecular weight of approximately 334.36 g/mol. The compound features a chromene backbone modified with a methoxybenzyl ether group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H18O4
Molecular Weight334.36 g/mol
IUPAC NameThis compound
CAS Number324055-70-1

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action contributes to its protective effects against cellular damage.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators. It may also inhibit tumor growth by interfering with angiogenesis.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., breast and colon cancer) in vitro. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, the compound exhibited a dose-dependent reduction in paw edema, suggesting that it effectively mitigates inflammatory responses .

Comparative Biological Activity

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was performed:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntioxidant Activity
This compoundHighModerateHigh
8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneModerateHighModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variation on the Benzyl Group

Modifications to the benzyloxy group significantly influence molecular interactions and metabolic stability:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Findings References
7-[(2-Methoxybenzyl)oxy]-... 2-Methoxybenzyloxy at C7 C20H18O4* 322.35* Synthesized via K₂CO₃/DMF conditions; potential MAO inhibition inferred from analogs .
7-[(4-Methoxybenzyl)oxy]-6-methyl-... 4-Methoxybenzyloxy, 6-methyl C21H20O4 336.39 Increased steric bulk at C6 enhances metabolic stability compared to unmethylated analogs .
7-[(4-Fluorobenzyl)oxy]-... 4-Fluorobenzyloxy C19H15FO3 310.32 Fluorine substitution improves lipophilicity (logP ~3.2) and membrane permeability .
7,9-Bis[(4-fluorobenzyl)oxy]-... Dual 4-fluorobenzyloxy at C7/C9 C26H20F2O4 434.44 Bifunctional substitution may enhance receptor binding but raises PAINS alerts due to polypharmacology .

Notes:

  • The 2-methoxybenzyloxy group in the parent compound may exhibit unique regioselectivity in metabolism compared to 4-substituted analogs due to steric hindrance near the methoxy group .
  • Fluorinated benzyl groups (e.g., 4-F) enhance bioavailability but may introduce metabolic liabilities via oxidative defluorination .

Halogenated Derivatives

Halogenation alters electronic properties and target engagement:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Findings References
8-Chloro-7-[(2-chlorobenzyl)oxy]-... 8-Cl, 2-Cl-benzyloxy C19H14Cl2O3 373.22 Dual chloro groups increase electrophilicity; PAINS-ok status suggests manageable off-target effects .
8-Chloro-7-[(4-chlorobenzyl)oxy]-... 8-Cl, 4-Cl-benzyloxy C19H14Cl2O3 373.22 Improved solubility in polar solvents vs. 2-Cl analog; retained PAINS-ok status .
8-Chloro-7-[(4-methoxybenzyl)oxy]-... 8-Cl, 4-methoxybenzyloxy C20H17ClO4 356.80 Methoxy group mitigates chlorine’s electron-withdrawing effects, enhancing stability .

Notes:

  • Chlorine at C8 reduces metabolic oxidation at the chromenone core but may increase hepatotoxicity risks .
  • Methoxy groups counterbalance chlorine’s electronic effects, as seen in the 4-methoxybenzyloxy analog .

Alkyl and Alkoxy Modifications

Alkyl/alkoxy chains modulate solubility and target selectivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Findings References
7-(Allyloxy)-... Allyloxy at C7 C15H14O3 242.27 Short alkoxy chain increases reactivity but reduces plasma half-life .
6-Methyl-7-(2-oxopropoxy)-... 6-CH3, 2-oxopropoxy C16H16O4 272.29 Ketone-containing side chain facilitates hydrogen bonding with enzymatic targets .
8-Hexyl-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-... 8-hexyl, chloro-benzodioxolylmethoxy C25H26ClO6 457.92 Long alkyl chain enhances lipophilicity (logP ~5.1), suitable for CNS targets .

Notes:

  • Allyloxy groups are metabolically labile due to epoxidation pathways, limiting in vivo utility .
  • Hexyl chains improve blood-brain barrier penetration but may reduce aqueous solubility .

Biotransformation and Metabolic Stability

Biotransformation studies using Cunninghamella elegans and Aspergillus brasiliensis reveal that hydroxylation occurs preferentially at unactivated carbons in dihydrocyclopenta[c]chromenone derivatives. For example:

  • 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is hydroxylated to 7,9-dihydroxy-... under fungal metabolism, suggesting that electron-donating groups (e.g., methoxy) may redirect oxidation sites .
  • Compounds with bulky substituents (e.g., 6-methyl) resist enzymatic degradation, enhancing metabolic stability .

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